Hdac6-IN-14: A Technical Guide to its Discovery and Synthesis
Hdac6-IN-14: A Technical Guide to its Discovery and Synthesis
Abstract
Hdac6-IN-14 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Hdac6-IN-14. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, neurodegenerative diseases, and immunology, where HDAC6 is a key therapeutic target. This document details the scientific rationale behind its development, its synthesis pathway, quantitative biological data, and the experimental protocols used for its characterization.
Introduction: The Rationale for Targeting HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from lysine residues on both histone and non-histone proteins. While most HDACs are localized in the nucleus and regulate chromatin structure, HDAC6 is unique in that it is predominantly found in the cytoplasm.[1] Its primary substrates are non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (HSP90).[1]
The deacetylation of these substrates by HDAC6 has been implicated in a variety of cellular processes, including cell motility, protein quality control, and stress responses.[1] Dysregulation of HDAC6 activity is associated with the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and autoimmune diseases. Consequently, the development of selective HDAC6 inhibitors has emerged as a promising therapeutic strategy. Hdac6-IN-14 was discovered in a quest for potent and selective HDAC6 inhibitors that could serve as chemical probes to elucidate the biological functions of HDAC6 and as potential therapeutic agents.
Discovery of Hdac6-IN-14
The discovery of Hdac6-IN-14, also referred to in the literature as compound 14 or BRD9757, was the result of a focused effort to design hydroxamic acid-based inhibitors with high selectivity for HDAC6 over other HDAC isoforms.[2][3] The design strategy centered on the hypothesis that potent and selective inhibition of HDAC6 could be achieved without the necessity of a large, surface-binding "cap" group, which is a common feature in many HDAC inhibitors.[2][3] Instead, the focus was placed on optimizing the linker region connecting the zinc-binding hydroxamic acid group to a minimal aromatic moiety.
This approach led to the synthesis of a series of compounds where the linker was systematically varied. The cyclopentenyl linker present in Hdac6-IN-14 proved to be optimal, conferring both high potency and exceptional selectivity for HDAC6.[2] This discovery challenged the prevailing design principles for HDAC6 inhibitors and demonstrated that high ligand efficiency could be achieved with a more compact molecular architecture.
Synthesis Pathway
The synthesis of Hdac6-IN-14 is a multi-step process that can be accomplished through various routes. A representative synthetic scheme is outlined below, based on procedures described in the scientific literature and patent filings.
Caption: Synthetic pathway for Hdac6-IN-14.
Experimental Protocol: General Synthesis Procedure
The synthesis of Hdac6-IN-14 can be summarized in the following key steps, as derived from patent literature[4]:
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Formation of the Alcohol Intermediate (10): Amine (9) is reacted with glycolaldehyde. The resulting intermediate is then treated with a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding alcohol (10).
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Protection and Coupling: The hydroxyl group of alcohol (10) is protected with a suitable protecting group, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), to give the protected alcohol (11). This is followed by an amide coupling reaction with an appropriate carboxylic acid (8) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the methyl ester (12).
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Hydroxamic Acid Formation and Deprotection: The methyl ester (12) is converted to the corresponding hydroxamic acid (13). This can be achieved using hydroxylamine or, as described in the patent, with a catalytic amount of potassium cyanide (KCN). Finally, the protecting group is removed, for example, with trifluoroacetic acid (TFA), to yield the final product, Hdac6-IN-14 (Compound 14).
Biological Activity and Data
Hdac6-IN-14 exhibits potent and highly selective inhibitory activity against HDAC6. The following tables summarize the key quantitative data from in vitro and cellular assays.
Table 1: In Vitro HDAC Inhibition Profile of Hdac6-IN-14
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 42 | - |
| HDAC1 | >10,000 | >238-fold |
| HDAC2 | >10,000 | >238-fold |
| HDAC3 | >10,000 | >238-fold |
| HDAC4 | >10,000 | >238-fold |
Data sourced from MedChemExpress and supported by related literature indicating >100-fold selectivity.[5]
Table 2: Cellular Activity of Hdac6-IN-14
| Cell Line | Assay | Parameter | Result |
| HL60 | Apoptosis Induction | - | Significant apoptosis at 1-5 µM (48h) |
| HL60 | Protein Acetylation | α-tubulin | Increased acetylation at 6-36 µM (24h) |
| HL60 | Protein Acetylation | Histone H3 | No effect on acetylation at ≤36 µM (24h) |
Data reflects the selective action of Hdac6-IN-14 on its cytoplasmic substrate (α-tubulin) without affecting the nuclear histone substrates of class I HDACs.[5]
Signaling Pathway and Mechanism of Action
HDAC6 plays a central role in several key cellular pathways. Hdac6-IN-14 exerts its effects by inhibiting the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates.
Caption: HDAC6 signaling pathway and the inhibitory action of Hdac6-IN-14.
The primary mechanism of action of Hdac6-IN-14 is the inhibition of HDAC6's catalytic activity. This leads to an accumulation of acetylated α-tubulin, which in turn stabilizes the microtubule network. This stabilization can disrupt cellular processes that rely on dynamic microtubules, such as cell division and migration. Furthermore, the hyperacetylation of HSP90 can affect its chaperone activity, leading to the misfolding and degradation of its client proteins, many of which are oncoproteins.
Experimental Protocols
HDAC Inhibition Assay (In Vitro)
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Principle: A fluorometric assay is used to measure the enzymatic activity of recombinant human HDAC isoforms.
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Procedure:
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Recombinant HDAC enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the inhibitor (Hdac6-IN-14).
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The reaction is allowed to proceed for a defined period at 37°C.
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A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
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Fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cellular Acetylation Assay (Western Blot)
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Principle: Western blotting is used to detect the levels of acetylated α-tubulin and acetylated histone H3 in cells treated with the inhibitor.
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Procedure:
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Cells (e.g., HL60) are cultured and treated with various concentrations of Hdac6-IN-14 for a specified duration (e.g., 24 hours).
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Cells are harvested and lysed to extract total protein.
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Protein concentration is determined using a standard method (e.g., BCA assay).
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for acetyl-α-tubulin and acetyl-histone H3. Antibodies against total α-tubulin and total histone H3 are used as loading controls.
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The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Conclusion
Hdac6-IN-14 is a valuable chemical tool for studying the biological roles of HDAC6. Its discovery has provided significant insights into the structure-activity relationships of selective HDAC6 inhibitors. The potent and selective nature of Hdac6-IN-14, coupled with its well-defined synthesis pathway, makes it an important compound for researchers in academia and industry. Further investigation into its therapeutic potential in various disease models is warranted.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent and selective inhibition of histone deacetylase 6 (HDAC6) does not require a surface-binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013052110A1 - Novel molecules that selectively inhibit histone deacetylase 6 relative to histone deacetylase 1 - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
